molecular formula C22H21N5O2 B2910442 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 897622-51-4

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2910442
CAS No.: 897622-51-4
M. Wt: 387.443
InChI Key: OBRIAXNSTVKECN-UHFFFAOYSA-N
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Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 3,4-dimethylphenyl group and a naphthalen-2-yloxy-linked acetamide side chain. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The 3,4-dimethylphenyl substituent likely contributes to steric and electronic modulation, while the naphthalenyloxy group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-7-9-19(11-16(15)2)27-21(24-25-26-27)13-23-22(28)14-29-20-10-8-17-5-3-4-6-18(17)12-20/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRIAXNSTVKECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of approximately 298.35 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The starting material, 3,4-dimethylphenylhydrazine, reacts with sodium azide under acidic conditions to form the tetrazole derivative.
  • Coupling Reaction : The resulting tetrazole is then coupled with 2-naphthyloxyacetyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial
Control (Penicillin)31Standard

Anti-inflammatory Properties

Tetrazole derivatives are also being explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Potential

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The proposed mechanism of action involves the interaction of the tetrazole moiety with specific enzymes or receptors within cells. The compound may act as an inhibitor or modulator, affecting cellular processes such as proliferation and apoptosis. Additionally, the naphthalene component may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Efficacy : A series of tetrazole compounds were synthesized and screened for antimicrobial activity using the disc diffusion method. Results demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines showed that certain tetrazole derivatives exhibited dose-dependent cytotoxic effects, suggesting potential as chemotherapeutic agents .
  • Inflammation Models : Animal models treated with tetrazole compounds showed reduced markers of inflammation compared to controls, indicating their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Based Analogs (1H-1,2,3-Triazole Derivatives)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () share structural similarities with the target compound but differ in their heterocyclic core (triazole vs. tetrazole). Key distinctions include:

  • Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10), mimicking carboxylates in physiological conditions .
  • Synthesis : Triazoles are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas tetrazoles are often formed via [2+3] cycloaddition between nitriles and azides .
  • Spectral Data : The target compound’s IR spectrum would show a C=O stretch near 1670–1680 cm⁻¹, similar to triazole analogs (e.g., 6b: 1682 cm⁻¹), but with distinct N–H stretches for the tetrazole NH (3260–3300 cm⁻¹) .

Table 1: Comparative Spectral Features

Compound C=O Stretch (cm⁻¹) N–H Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Tetrazole ~1675 ~3260–3300 δ 5.3–5.5 (–OCH2, –NCH2CO–)
6b (Triazole analog) 1682 3292 δ 5.38 (–NCH2CO–), 8.36 (triazole)
6m (Triazole analog) 1678 3291 δ 5.40 (–NCH2CO–), 8.40 (triazole)
Tetrazole-Based Acetamides
  • N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (2j) : Synthesized in 93% yield via MCR chemistry, this compound highlights the impact of electron-donating substituents (3,4-dimethoxy) on reaction efficiency . The target compound’s 3,4-dimethyl group may similarly stabilize intermediates but with reduced polarity compared to methoxy groups.
  • N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (): This analog differs in the phenyl substitution (4-ethoxy vs. 3,4-dimethyl). The ethoxy group increases molecular weight (403.4 vs.

Table 2: Substituent Effects on Tetrazole Acetamides

Compound Substituent Molecular Weight Yield (%) Key Functional Impact
Target Compound 3,4-Dimethylphenyl ~397 N/A Enhanced lipophilicity, steric bulk
2j () 3,4-Dimethoxyphenyl 328.3 93 Electron donation, higher polarity
Compound 4-Ethoxyphenyl 403.4 N/A Resonance effects, moderate polarity
Pharmacologically Active Tetrazoles
  • Losartan and Valsartan (): These angiotensin II receptor blockers (ARBs) utilize tetrazoles as carboxylate bioisosteres. The target compound’s naphthalenyloxy group may confer unique binding profiles compared to the biphenyltetrazole motifs in ARBs .

Physicochemical and Pharmacological Implications

  • Bioactivity : Tetrazole’s acidity may facilitate ionic interactions with target proteins, similar to ARBs . The 3,4-dimethylphenyl group could modulate selectivity for hydrophobic binding pockets.

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